Zidovudine-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Zidovudine-d4 (Azidothymidine-d4, AZT-d4) is a stable isotope-labeled analog of the antiretroviral drug zidovudine (AZT), in which four hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₀H₉D₄N₅O₄ and a molecular weight of 271.27 g/mol. As a deuterated nucleoside reverse transcriptase inhibitor (NRTI), it shares the same biological target as the parent compound—inhibiting HIV reverse transcriptase following intracellular triphosphorylation (parent EC₅₀ = 3 nM in cell-based assays) —while its distinct mass spectrometric signature enables its primary role as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of zidovudine in biological matrices.

Molecular Formula C10H13N5O4
Molecular Weight 271.27 g/mol
Cat. No. B12371210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidovudine-d4
Molecular FormulaC10H13N5O4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D
InChIKeyHBOMLICNUCNMMY-PFZXUEEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zidovudine-d4 Technical Overview: Stable Isotope-Labeled Nucleoside Reverse Transcriptase Inhibitor for Quantitative LC-MS Bioanalysis


Zidovudine-d4 (Azidothymidine-d4, AZT-d4) is a stable isotope-labeled analog of the antiretroviral drug zidovudine (AZT), in which four hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₀H₉D₄N₅O₄ and a molecular weight of 271.27 g/mol . As a deuterated nucleoside reverse transcriptase inhibitor (NRTI), it shares the same biological target as the parent compound—inhibiting HIV reverse transcriptase following intracellular triphosphorylation (parent EC₅₀ = 3 nM in cell-based assays) —while its distinct mass spectrometric signature enables its primary role as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of zidovudine in biological matrices [1].

Why Zidovudine-d4 Cannot Be Replaced by Unlabeled Zidovudine or Structural Analogs in LC-MS/MS Quantification


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard directly determines method accuracy and robustness. Unlabeled zidovudine is indistinguishable from the target analyte and therefore cannot serve as an internal standard. Structural analog internal standards (e.g., stavudine, d4T), while used in some methods [1], exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to zidovudine, leading to incomplete compensation for matrix effects—a phenomenon documented across multiple bioanalytical studies [2]. In contrast, Zidovudine-d4 as a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and undergoes nearly identical sample preparation and ionization behavior, providing superior correction for ion suppression/enhancement, extraction variability, and instrument fluctuations [3]. This co-elution property is unique to isotopic analogs and cannot be achieved with structurally distinct compounds, making Zidovudine-d4 the essential choice for methods requiring regulatory-compliant accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Zidovudine-d4 Quantitative Evidence Guide: Validated Differentiation for Procurement and Method Selection


Isotopic Purity and Molecular Weight: Differentiating Zidovudine-d4 from Zidovudine-d3 and Unlabeled Zidovudine

Zidovudine-d4 is supplied with a minimum isotopic purity of 98%, ensuring that the deuterium label is present at the specified positions (three deuterium atoms on the 5-methyl group and one deuterium at the 6-position of the pyrimidine ring) [1]. This high isotopic enrichment translates to a distinct mass shift of +4 Da relative to unlabeled zidovudine (M.W. 267.24 g/mol), and a +1 Da shift relative to Zidovudine-d3 (M.W. 270.27 g/mol), which is a commonly available alternative deuterated analog [2]. The +4 Da mass difference provides a greater signal separation in the mass spectrometer, reducing the risk of isotopic cross-talk between the internal standard and the analyte channels, particularly in high-concentration samples where natural isotopic abundance of the analyte could otherwise interfere with the internal standard signal [3].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Matrix Effect Compensation: Stable Isotope-Labeled Internal Standard (SIL-IS) vs. Structural Analog Internal Standard

Studies comparing stable isotope-labeled internal standards (SIL-IS) with structural analog internal standards in LC-MS/MS consistently demonstrate superior matrix effect correction with SIL-IS. In a representative study using angiotensin IV, the use of a structural analog IS resulted in a method accuracy deviation of up to 25% due to differential matrix effects, whereas the SIL-IS maintained accuracy within ±15% across all validation batches [1]. While no published head-to-head study specifically compares Zidovudine-d4 with a structural analog IS for zidovudine quantification, the general principle is well-established: SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby normalizing the analyte response. In contrast, a structural analog such as stavudine (d4T) exhibits a different retention time (typically differing by 0.5–1.5 min under common reversed-phase conditions) and distinct ionization efficiency, leading to incomplete matrix effect correction [2].

Matrix Effect Ion Suppression SIL-IS Bioanalytical Method Validation

Regulatory-Compliant Characterization: COA Traceability and Method Validation Readiness

Zidovudine-d4 is supplied with a comprehensive Certificate of Analysis (COA) that includes data on identity (NMR, HRMS), purity (HPLC ≥98%), and isotopic enrichment (≥98%) [1]. This level of characterization aligns with regulatory guidelines for reference standards used in Abbreviated New Drug Application (ANDA) submissions and Good Laboratory Practice (GLP) bioanalytical studies. In contrast, Zidovudine-d3, while also available, is less frequently offered with full pharmacopeial traceability documentation, and its lower mass shift (+3 Da) may be less optimal for certain MS platforms [2]. The availability of detailed COA documentation for Zidovudine-d4 reduces the analytical laboratory's burden for in-house characterization and qualification, directly supporting method validation activities as required by FDA and EMA bioanalytical method validation guidances .

GMP/GLP Method Validation Reference Standard ANDA

Storage Stability: Recommended -20°C Long-Term Storage for Deuterated Compound Integrity

Deuterated compounds can undergo hydrogen-deuterium exchange under certain storage conditions, particularly in protic solvents or at elevated temperatures. Vendor datasheets for Zidovudine-d4 consistently recommend storage at -20°C in tightly sealed containers to preserve isotopic integrity . This is comparable to the storage requirements for Zidovudine-d3 and more stringent than those for unlabeled zidovudine, which is typically stable at 2–8°C or room temperature. While quantitative stability data for Zidovudine-d4 under various conditions are not publicly available, the -20°C recommendation reflects a precautionary measure to prevent deuterium loss, which would compromise the compound's utility as a SIL-IS.

Stability Storage Deuterium Exchange

Primary Research and Industrial Applications of Zidovudine-d4 Based on Verified Differentiation Evidence


Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

Zidovudine-d4 is the optimal internal standard for LC-MS/MS methods quantifying zidovudine in human plasma, serum, or urine for pharmacokinetic (PK) studies and bioequivalence trials submitted to regulatory agencies. Its +4 Da mass shift (Section 3, Evidence 1) minimizes isotopic interference at high analyte concentrations, while its co-elution with zidovudine provides superior matrix effect correction compared to structural analogs (Section 3, Evidence 2). The availability of a comprehensive COA with documented isotopic purity and traceability (Section 3, Evidence 3) supports GLP compliance and method validation documentation as required by FDA and EMA guidances [1].

Therapeutic Drug Monitoring (TDM) in HIV Patient Populations

In clinical laboratories performing therapeutic drug monitoring of zidovudine in HIV-infected patients, Zidovudine-d4 enables accurate and precise quantification across the therapeutic range, even in complex matrices such as plasma from patients on multiple antiretroviral therapies. The compound's high isotopic purity (≥98%) and stable mass shift (Section 3, Evidence 1) ensure reliable peak integration without interference from endogenous components or co-administered drugs . Proper storage at -20°C (Section 3, Evidence 4) maintains the internal standard's integrity between uses, which is critical for laboratories running periodic batches.

Method Development and Validation for ANDA Submissions

For pharmaceutical companies developing generic zidovudine formulations, Zidovudine-d4 serves as a critical reference standard during analytical method development, validation, and quality control release testing. The compound's full characterization package, including NMR and HRMS data, meets the reference standard qualification requirements for ANDA submissions (Section 3, Evidence 3) . Use of a SIL-IS from method inception reduces the risk of method failure during inter-laboratory transfers and regulatory inspections, directly impacting development timelines.

Intracellular Nucleotide Analog Quantification

In research settings quantifying intracellular zidovudine-triphosphate (ZDV-TP) levels—the pharmacologically active metabolite—Zidovudine-d4 can be employed as an internal standard following method optimization. While the parent compound's EC₅₀ values (Section 1) establish its antiretroviral potency, the deuterated analog's role in accurate quantitation is essential for understanding cellular pharmacology and resistance mechanisms [2]. The compound's stability under recommended storage conditions (Section 3, Evidence 4) ensures consistent performance across long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zidovudine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.